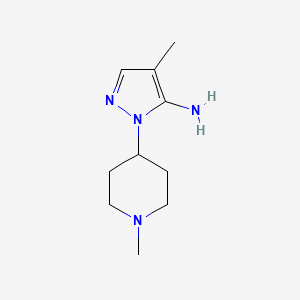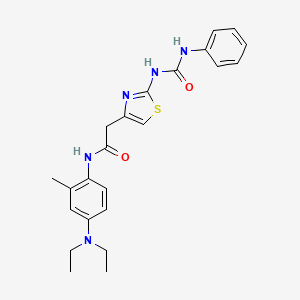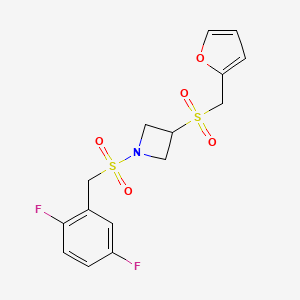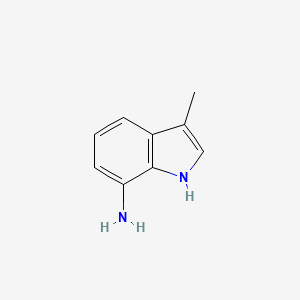![molecular formula C20H18ClN5O3S B2770356 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1396801-85-6](/img/structure/B2770356.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzo[d]thiazol-2-yl group, a methylamino group, and a furan-2-yl-6-oxopyridazin-1(6H)-yl group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using multi-step synthetic approaches . These methods often involve the use of various catalysts and reagents, and require careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of several different functional groups. These groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds have been studied for their reactivity. For example, compounds with a thiazole scaffold have been found to be potent inhibitors of COX-2, an enzyme involved in inflammation .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis of Formazans from Mannich Base as Antimicrobial Agents : The study by Sah et al. (2014) details the synthesis of formazans from a Mannich base derived from a similar structural motif, demonstrating antimicrobial activity against pathogenic bacterial and fungal strains, suggesting a potential research direction for antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor and Antioxidant Evaluation
Evaluation of N-Substituted-2-Amino-1,3,4-Thiadiazoles : A study by Hamama et al. (2013) on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising antitumor and antioxidant activities. This indicates the potential of thiadiazole-containing compounds in developing treatments targeting cancer and oxidative stress-related diseases (Hamama, Gouda, Badr, & Zoorob, 2013).
Anti-Diabetic Agents
Bi-Heterocycles as Anti-Diabetic Agents : Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives of oxadiazol-thiol for enzyme inhibition study and cytotoxic behavior, showcasing potential as valuable anti-diabetic agents. This suggests the utility of incorporating such moieties for the development of new therapeutic agents targeting diabetes (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, Mirza, 2020).
Energetic Materials and Insensitive Explosives
Insensitive Energetic Materials : The study by Yu et al. (2017) on the synthesis of derivatives based on oxadiazol-furazan for use as insensitive energetic materials reveals the potential for developing materials with applications in safety and defense industries, indicating a possible research area for compounds with similar structural features (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Insecticidal Activity
Insecticidal Assessment Against Cotton Leafworm : Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis, pointing to the potential use of such compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-25(20-23-19-13(21)4-2-6-16(19)30-20)12-17(27)22-9-10-26-18(28)8-7-14(24-26)15-5-3-11-29-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNOKKTZHXNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)
